BoroGly-(+)-Pinanediol-hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BoroGly-(+)-Pinanediol-hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is a derivative of pinanediol, a bicyclic diol, and is often used in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BoroGly-(+)-Pinanediol-hydrochloride typically involves the reaction of pinanediol with boronic acid derivatives under specific conditions. The process often includes the use of catalysts and solvents to facilitate the reaction. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and advanced purification techniques. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Industrial methods also focus on minimizing waste and optimizing resource utilization.
Chemical Reactions Analysis
Types of Reactions
BoroGly-(+)-Pinanediol-hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into simpler derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as solvent choice and temperature, are tailored to achieve the desired transformation.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction and conditions. For example, oxidation may yield boronic acid derivatives, while reduction can produce simpler alcohols or hydrocarbons.
Scientific Research Applications
BoroGly-(+)-Pinanediol-hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules and stereoselective reactions.
Biology: The compound is utilized in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties and as a building block for drug development.
Industry: The compound finds applications in the production of fine chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of BoroGly-(+)-Pinanediol-hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved in its mechanism of action include signal transduction and metabolic processes, which can lead to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to BoroGly-(+)-Pinanediol-hydrochloride include other boronic acid derivatives and pinanediol-based compounds. Examples include:
- Pinanediol boronate esters
- Boronic acid pinanediol complexes
- Other boron-containing organic compounds
Uniqueness
This compound is unique due to its specific structure, which combines the properties of boronic acids and pinanediol. This combination allows for unique reactivity and selectivity in chemical reactions, making it a valuable compound in various applications.
Properties
Molecular Formula |
C11H21BClNO2 |
---|---|
Molecular Weight |
245.55 g/mol |
IUPAC Name |
[(2S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C11H20BNO2.ClH/c1-10(2)7-4-8(10)11(3)9(5-7)14-12(6-13)15-11;/h7-9H,4-6,13H2,1-3H3;1H/t7?,8?,9?,11-;/m0./s1 |
InChI Key |
QVHSDFPCIBKPRC-COWNVRRKSA-N |
Isomeric SMILES |
B1(OC2CC3CC([C@@]2(O1)C)C3(C)C)CN.Cl |
Canonical SMILES |
B1(OC2CC3CC(C3(C)C)C2(O1)C)CN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.